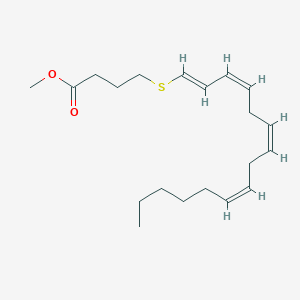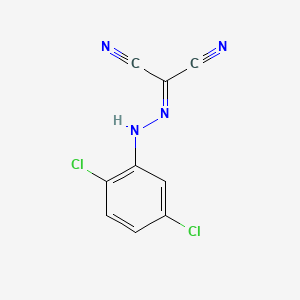
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide is a synthetic organic compound that features a benzofuran ring and a tetrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Introduction of the Tetrazole Group: Tetrazoles can be synthesized via the Huisgen cycloaddition of azides and nitriles.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with the tetrazole derivative using amide bond-forming reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted tetrazoles.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzofuran and tetrazole groups can act as ligands in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the tetrazole group.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with a receptor, either activating or inhibiting its function, thereby modulating cellular responses.
類似化合物との比較
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the tetrazole group.
N-(1H-tetrazol-5-yl)propanamide: Lacks the benzofuran ring.
Uniqueness
The combination of the benzofuran and tetrazole groups in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide may confer unique biological activities and chemical properties not observed in the individual components.
特性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C12H13N5O2/c18-11(13-12-14-16-17-15-12)4-2-8-1-3-10-9(7-8)5-6-19-10/h1,3,7H,2,4-6H2,(H2,13,14,15,16,17,18) |
InChIキー |
LGVDYIRIFAGMDV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)

![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)


![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)

![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)
